4-Hydrazinyl-1,5-naphthyridine
Overview
Description
4-Hydrazinyl-1,5-naphthyridine is a heterocyclic compound with the molecular formula C₈H₈N₄. It is a derivative of 1,5-naphthyridine, characterized by the presence of a hydrazine group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Mechanism of Action
Target of Action
It’s worth noting that naphthyridine derivatives have shown significant importance in the field of medicinal chemistry due to their diverse biological activities .
Mode of Action
Naphthyridine derivatives are known to interact with their targets through various mechanisms, including electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, and formation of metal complexes .
Biochemical Pathways
Naphthyridine derivatives are known to exhibit a great variety of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 16018 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
It’s worth noting that naphthyridine derivatives have been associated with diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-1,5-naphthyridine typically involves the reaction of 4-chloro-1,5-naphthyridine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Hydrazinyl-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including bacterial infections and cancer.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
4-Amino-1,5-naphthyridine: Similar structure but with an amino group instead of a hydrazine group.
4-Chloro-1,5-naphthyridine: Precursor for the synthesis of 4-Hydrazinyl-1,5-naphthyridine.
Uniqueness
This compound is unique due to its hydrazine group, which imparts distinct reactivity and biological activity compared to other naphthyridine derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
1,5-naphthyridin-4-ylhydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-7-3-5-10-6-2-1-4-11-8(6)7/h1-5H,9H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZVUWCAEOYICJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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